Hosenkoside F

Description

Properties

IUPAC Name |

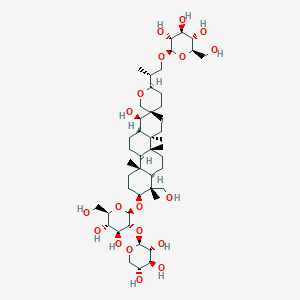

(2R,3R,4S,5S,6R)-2-[(2R)-2-[(1R,2S,2'R,4aR,4bR,6aR,7R,8S,10aR,10bR,12aS)-8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-7-(hydroxymethyl)-4a,4b,7,10a-tetramethylspiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O19/c1-22(18-60-40-37(58)34(55)32(53)26(16-48)63-40)25-8-13-47(21-62-25)15-14-45(4)23(39(47)59)6-7-29-43(2)11-10-30(44(3,20-50)28(43)9-12-46(29,45)5)65-42-38(35(56)33(54)27(17-49)64-42)66-41-36(57)31(52)24(51)19-61-41/h22-42,48-59H,6-21H2,1-5H3/t22-,23-,24-,25-,26-,27-,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQFDXNJFMCRGJ-AEXYCVCISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1C(C(C(C(O1)CO)O)O)O)C2CCC3(CCC4(C(C3O)CCC5C4(CCC6C5(CCC(C6(C)CO)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(CO8)O)O)O)C)C)C)CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3(CC[C@@]4([C@@H]([C@H]3O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H]([C@@]6(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)C)CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

949.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hosenkoside F: A Technical Overview of a Baccharane Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside F is a naturally occurring baccharane glycoside isolated from the seeds of the plant Impatiens balsamina L., commonly known as garden balsam.[1] As a member of the triterpenoid saponin class of compounds, Hosenkoside F possesses a complex chemical structure that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known chemical and physical properties of Hosenkoside F. While detailed biological activity and specific signaling pathways for Hosenkoside F are not extensively documented in publicly available literature, this guide will also explore the known biological activities of its source plant and related compounds, and present standardized experimental protocols and hypothetical signaling pathways that could be relevant for its future investigation.

Chemical Structure and Properties

Hosenkoside F is characterized by a complex baccharane-type triterpenoid aglycone linked to sugar moieties. Its structure has been elucidated using two-dimensional nuclear magnetic resonance (2D NMR) techniques, including COSY, HMQC, and HMBC, as well as mass spectrometry.[2]

Table 1: Chemical and Physical Properties of Hosenkoside F

| Property | Value | Source |

| Chemical Formula | C47H80O19 | [1][3] |

| Molecular Weight | 949.13 g/mol | [1][3] |

| CAS Number | 160896-45-7 | [1][3] |

| Type of Compound | Baccharane Glycoside, Triterpenoid | [1][3] |

| Botanical Source | Impatiens balsamina L. (seeds) | [1] |

| Appearance | White to light yellow solid/powder | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [2] |

| Purity | Typically available at ≥98% | [2] |

Potential Biological Activities and Areas for Investigation

While specific biological activities of purified Hosenkoside F have not been extensively reported, the extracts of its source plant, Impatiens balsamina, have been traditionally used in folk medicine and have been investigated for various pharmacological effects. These reported activities of the plant extract suggest potential avenues for the investigation of Hosenkoside F.

Extracts from Impatiens balsamina have been reported to possess:

-

Anti-inflammatory properties: This is a common characteristic of triterpenoid saponins.

-

Antimicrobial and antifungal activities.

-

Antitumor or cytotoxic effects against certain cancer cell lines.

Given these general activities of the source plant, Hosenkoside F is a candidate for further research to determine its specific contributions to these effects.

Experimental Protocols

Due to the lack of specific published studies on the biological activities of Hosenkoside F, this section provides detailed methodologies for key experiments that would be essential in characterizing its potential therapeutic effects. These are standardized protocols widely used in the field of natural product research.

In Vitro Cytotoxicity Assay

This protocol is designed to assess the potential of Hosenkoside F to inhibit the proliferation of cancer cells.

1. Cell Culture:

- Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

- Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

- A stock solution of Hosenkoside F is prepared in DMSO and serially diluted with culture medium to achieve a range of final concentrations.

- The culture medium is replaced with the medium containing different concentrations of Hosenkoside F. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

- The plates are incubated for 24, 48, or 72 hours.

3. Cell Viability Assessment (MTT Assay):

- After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

- The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

- The absorbance is measured at 570 nm using a microplate reader.

- The percentage of cell viability is calculated relative to the vehicle-treated control cells.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol assesses the potential of Hosenkoside F to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture:

- RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

2. Assay Procedure:

- Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere.

- Cells are pre-treated with various concentrations of Hosenkoside F for 1 hour.

- LPS (1 µg/mL) is then added to the wells to induce an inflammatory response. A negative control (no LPS) and a positive control (LPS alone) are included.

- The plates are incubated for 24 hours.

3. Nitric Oxide Measurement (Griess Assay):

- After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

- The mixture is incubated at room temperature for 10 minutes.

- The absorbance is measured at 540 nm.

- The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

Potential Signaling Pathways for Investigation

The biological activities of many natural triterpenoid saponins are mediated through their interaction with key cellular signaling pathways. While no specific pathways have been elucidated for Hosenkoside F, the following are logical targets for future research based on the activities of structurally related compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory natural products exert their effects by inhibiting this pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Hosenkoside F.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is crucial in regulating cell proliferation, differentiation, and apoptosis. It is a common target for anti-cancer agents.

Caption: Hypothetical modulation of the MAPK/ERK signaling pathway by Hosenkoside F.

Conclusion and Future Directions

Hosenkoside F is a structurally interesting baccharane glycoside with potential for biological activity, inferred from the known properties of its plant source. However, a significant gap exists in the scientific literature regarding its specific pharmacological effects, underlying mechanisms of action, and detailed chemical characterization data. The experimental protocols and potential signaling pathways outlined in this guide provide a roadmap for future research. Further investigation is warranted to isolate sufficient quantities of Hosenkoside F for comprehensive biological screening and to elucidate its specific molecular targets. Such studies will be crucial in determining the therapeutic potential of this natural product in drug discovery and development.

References

Hosenkoside F (CAS 160896-45-7): A Technical Overview of an Understudied Baccharane Glycoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside F, with the Chemical Abstracts Service (CAS) number 160896-45-7, is a naturally occurring baccharane glycoside isolated from the seeds of Impatiens balsamina. This plant, commonly known as garden balsam, has a long history in traditional medicine for treating various ailments, including inflammation and cancer. While extracts of Impatiens balsamina have demonstrated a range of pharmacological activities, specific research into the biological effects and mechanisms of action of its individual constituents, such as Hosenkoside F, remains limited. This technical guide synthesizes the available information on Hosenkoside F and highlights the significant gaps in our current understanding, thereby pointing to potential avenues for future research.

Chemical and Physical Properties

A summary of the known chemical and physical properties of Hosenkoside F is presented in Table 1. This data is crucial for its handling, storage, and use in experimental settings.

Table 1: Chemical and Physical Properties of Hosenkoside F

| Property | Value | Reference |

| CAS Number | 160896-45-7 | |

| Molecular Formula | C₄₇H₈₀O₁₉ | |

| Molecular Weight | 949.13 g/mol | |

| Botanical Source | Seeds of Impatiens balsamina L. | |

| Compound Type | Baccharane Glycoside | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | |

| Storage | Store at -20°C for long-term stability. |

Biological Activity and Therapeutic Potential: A Knowledge Gap

Despite the documented anti-inflammatory and anti-cancer properties of Impatiens balsamina extracts, there is a significant lack of published studies detailing the specific biological activities of Hosenkoside F. One study mentioned the isolation of Hosenkoside F along with other baccharane glycosides and the evaluation of some of these compounds for their in vitro inhibitory activity against the A375 human melanoma cell line. However, the specific activity of Hosenkoside F was not reported.

The broader class of baccharane glycosides has attracted scientific interest for their potential therapeutic effects. However, without dedicated studies on Hosenkoside F, its contribution to the overall pharmacological profile of Impatiens balsamina extracts remains speculative. The absence of data on its specific molecular targets and signaling pathways is a major hurdle in exploring its therapeutic potential.

Experimental Protocols: A Call for Future Research

A critical component of a technical guide is the inclusion of detailed experimental protocols. Unfortunately, due to the scarcity of research focused specifically on Hosenkoside F, no established and published experimental protocols for its biological evaluation are available.

To stimulate future research, a hypothetical experimental workflow for investigating the potential anti-inflammatory and anti-cancer activities of Hosenkoside F is proposed below. This workflow is based on standard methodologies used for the evaluation of natural products.

Caption: Proposed experimental workflow for the biological evaluation of Hosenkoside F.

Signaling Pathways: Uncharted Territory

The specific signaling pathways modulated by Hosenkoside F are currently unknown. Based on the activities of other baccharane glycosides and natural products with anti-inflammatory and anti-cancer effects, several pathways could be hypothesized as potential targets for investigation.

A speculative diagram of potential signaling pathways that could be influenced by Hosenkoside F in the context of inflammation is presented below. It is important to emphasize that this is a hypothetical model to guide future research and is not based on experimental data for Hosenkoside F.

Caption: Hypothetical anti-inflammatory signaling pathway potentially modulated by Hosenkoside F.

Conclusion and Future Directions

Hosenkoside F is a well-characterized chemical entity from a medicinally important plant. However, a significant disparity exists between its known chemical nature and the lack of understanding of its biological functions. The data presented in this guide underscores the nascent stage of research on this particular baccharane glycoside.

For drug development professionals and researchers, Hosenkoside F represents an untapped resource with potential therapeutic applications, particularly in the fields of oncology and immunology. The immediate future of Hosenkoside F research should focus on:

-

Systematic in vitro screening: Evaluating its cytotoxic effects against a broad panel of cancer cell lines and its anti-inflammatory activity in relevant cellular models.

-

Mechanism of action studies: Elucidating the molecular targets and signaling pathways through which it exerts any observed biological effects.

-

Structure-activity relationship (SAR) studies: Comparing its activity with other structurally related baccharane glycosides from Impatiens balsamina to identify key structural features for bioactivity.

The generation of robust biological data is the critical next step to unlock the therapeutic potential of Hosenkoside F and to justify its further development as a lead compound for novel therapeutics.

The Botanical Source of Hosenkoside F: An In-depth Technical Guide to Impatiens balsamina

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside F, a baccharane glycoside, has been identified as a constituent of Impatiens balsamina, a plant with a rich history in traditional medicine. This technical guide provides a comprehensive overview of the botanical source of Hosenkoside F, detailing its extraction, isolation, and analytical characterization. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Impatiens balsamina, commonly known as garden balsam or rose balsam, is an annual herb belonging to the Balsaminaceae family.[1] Native to South and Southeast Asia, it is now widely cultivated for its ornamental and medicinal properties.[1] Traditional uses of Impatiens balsamina include treatments for skin afflictions, joint pain, and inflammation.[1][2] The plant contains a diverse array of phytochemicals, including naphthoquinones, flavonoids, saponins, and phenolic compounds, which contribute to its pharmacological activities.[1][3][4] Hosenkoside F is a triterpenoid saponin isolated from the seeds and aerial parts of the plant.[5]

Quantitative Data on Hosenkoside F

While specific quantitative data for the yield of Hosenkoside F from Impatiens balsamina is not extensively detailed in publicly available literature, the following table summarizes key chemical and analytical parameters for the compound. The extraction of total hosenkosides from the seeds has been reported with a high yield.[6]

| Parameter | Value | Source |

| Molecular Formula | C₄₇H₈₀O₁₉ | N/A |

| Molecular Weight | 949.138 g/mol | N/A |

| Compound Type | Triterpenoid Saponin (Baccharane Glycoside) | N/A |

| Purity (Commercially available standards) | 95% - 99% | N/A |

| Extraction Rate (Total Hosenkosides) | 98.19% | [6] |

Experimental Protocols

Extraction of Total Hosenkosides from Impatiens balsamina Seeds

The following protocol for the extraction of total hosenkosides is based on established methodologies.[6]

Materials:

-

Dried seeds of Impatiens balsamina

-

70% Ethanol

-

Reflux apparatus

-

Filter paper

-

Rotary evaporator

Procedure:

-

Grind the dried seeds of Impatiens balsamina to a coarse powder.

-

Place the powdered seeds in a round-bottom flask.

-

Add 70% ethanol to the flask at a liquid-to-material ratio of 6:1 (v/w).

-

Perform hot reflux extraction for a total of four cycles with the following durations: 60 minutes, 45 minutes, 30 minutes, and 30 minutes.

-

After each reflux cycle, filter the mixture to separate the extract from the solid plant material.

-

Combine the filtrates from all four extraction cycles.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract of total hosenkosides.

Bioassay-Guided Fractionation for Isolation of Bioactive Compounds (General Methodology)

While a specific, detailed protocol for the isolation of Hosenkoside F was not found, the following is a representative workflow for the isolation of bioactive compounds from Impatiens balsamina, which can be adapted for Hosenkoside F. This methodology is based on the successful isolation of other bioactive compounds from the plant.[5][7]

Workflow:

Detailed Steps:

-

Solvent-Solvent Partitioning: The crude ethanol extract is sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to yield fractions with different chemical profiles.

-

Column Chromatography: The fraction showing the desired biological activity is subjected to column chromatography (e.g., silica gel or reversed-phase C18) with a gradient elution system to further separate the components.

-

Fraction Collection and Bioassay: Fractions are collected and screened for biological activity to identify the fractions containing the compound of interest.

-

Preparative High-Performance Liquid Chromatography (HPLC): The active fractions are purified using preparative HPLC to isolate the pure compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Analytical Characterization

The identification and quantification of Hosenkoside F are typically performed using the following analytical techniques:

-

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): Used for the separation and quantification of Hosenkoside F in plant extracts.

-

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): An alternative detection method for compounds that lack a UV chromophore.

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of Hosenkoside F, aiding in its structural identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR): Essential for the complete structural elucidation of Hosenkoside F, providing detailed information about the connectivity of atoms within the molecule.

Signaling Pathways

Direct experimental evidence specifically detailing the signaling pathways modulated by Hosenkoside F is limited in the available scientific literature. However, studies on other phytochemicals from Impatiens balsamina and related baccharane glycosides provide insights into potential mechanisms of action.

For instance, 2-methoxy-1,4-naphthoquinone, another compound found in Impatiens balsamina, has been shown to stimulate the generation of reactive oxygen species (ROS), leading to the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways in cancer cells.[1] Extracts from the plant have also been shown to inhibit the lipoxygenase pathway, which is involved in inflammation.[2][4]

Given that many triterpenoid saponins exhibit anti-inflammatory and anti-cancer properties, it is plausible that Hosenkoside F may modulate similar pathways. The diagram below illustrates a generalized inflammatory signaling pathway that could be a potential target for compounds from Impatiens balsamina.

Further research is necessary to elucidate the specific molecular targets and signaling pathways directly modulated by Hosenkoside F.

Conclusion

Impatiens balsamina is a valuable botanical source of the triterpenoid saponin, Hosenkoside F. This guide has provided an overview of the plant, quantitative data on the compound, and detailed experimental protocols for its extraction and analysis. While the precise signaling pathways modulated by Hosenkoside F require further investigation, the existing knowledge on related compounds from this plant suggests promising avenues for future research in drug discovery and development. The methodologies and data presented herein serve as a foundational resource for scientists dedicated to exploring the therapeutic potential of natural products.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. saspublishers.com [saspublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. rroij.com [rroij.com]

- 5. Isolation of an antimicrobial compound from Impatiens balsamina L. using bioassay-guided fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extraction of Total Hosenkosides from Impatiens balsamina L [xuebao.jlu.edu.cn]

- 7. Isolation and Identification of an Anti-tumor Component from Leaves of Impatiens balsamina - PMC [pmc.ncbi.nlm.nih.gov]

Hosenkoside F: A Technical Whitepaper on its Putative Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental studies detailing the mechanism of action for Hosenkoside F are not available in the public scientific literature as of late 2025. This document synthesizes information from studies on its source plant, Impatiens balsamina, and structurally related triterpenoid glycosides (saponins), such as ginsenosides, to propose a putative mechanism of action. The experimental data and protocols provided are representative examples based on studies of these related compounds and should be considered illustrative.

Introduction

Hosenkoside F is a baccharane glycoside isolated from the seeds of Impatiens balsamina, a plant with a history of use in traditional medicine for treating conditions like inflammation and dermatological ailments.[1] While Hosenkoside F itself has not been extensively studied, extracts from Impatiens balsamina have demonstrated significant anti-inflammatory, antioxidant, and anti-neurodegenerative properties.[1][2] These activities are broadly attributed to the plant's rich phytochemical profile, which includes saponins (glycosides), flavonoids, and phenolic compounds.[1][3]

Structurally, Hosenkoside F belongs to the triterpenoid saponin class, similar to the well-studied ginsenosides from Panax ginseng. These related compounds are known to exert potent pharmacological effects, primarily through the modulation of key inflammatory and cellular stress signaling pathways. This whitepaper will explore the likely mechanism of action of Hosenkoside F by drawing parallels with the established activities of its source extract and its chemical relatives, focusing on its potential anti-inflammatory and neuroprotective effects.

Putative Anti-Inflammatory Mechanism of Action

The anti-inflammatory activity of triterpenoid glycosides is often mediated by the suppression of the host's immune response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS). The proposed mechanism for Hosenkoside F centers on the inhibition of two master signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[4] In an unstimulated state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, targeting it for degradation.[5] This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate gene transcription.[4]

Hosenkoside F, like many ginsenosides, is hypothesized to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[6][7]

Figure 1: Proposed inhibition of the NF-κB pathway by Hosenkoside F.

Modulation of MAPK Signaling Pathways

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators.[8][9] LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate downstream transcription factors like AP-1, further promoting the expression of pro-inflammatory genes.[10]

It is proposed that Hosenkoside F can suppress the phosphorylation of p38, ERK, and JNK, thereby attenuating the inflammatory cascade.[8][10] This dual inhibition of both NF-κB and MAPK pathways represents a comprehensive mechanism for controlling inflammation.

Figure 2: Proposed modulation of MAPK signaling pathways by Hosenkoside F.

Putative Neuroprotective Mechanism of Action

Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and apoptosis (programmed cell death).[11] The neuroprotective effects of compounds like ginsenosides are multi-faceted, addressing these core pathological processes.[12][13]

The proposed neuroprotective actions of Hosenkoside F include:

-

Anti-Neuroinflammatory Effects: By inhibiting the NF-κB and MAPK pathways as described above, Hosenkoside F can likely reduce the production of inflammatory cytokines in microglia and astrocytes, mitigating the chronic inflammation that contributes to neuronal damage.[14]

-

Antioxidant Activity: Triterpenoid glycosides can exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and enhancing the expression of endogenous antioxidant enzymes via pathways like the Nrf2/ARE system.[13] This reduces oxidative damage to neurons.

-

Anti-Apoptotic Effects: By modulating cell survival pathways, Hosenkoside F may inhibit key effectors of apoptosis, such as caspase-3 and caspase-8, thereby preventing neuronal cell death.[11]

Quantitative Data Summary (Illustrative)

The following tables present hypothetical quantitative data based on typical results observed for related anti-inflammatory and neuroprotective compounds like ginsenosides.

Table 1: Illustrative Anti-Inflammatory Activity in LPS-Stimulated Macrophages

| Parameter | Control | LPS (1 µg/mL) | LPS + Hosenkoside F (10 µM) | LPS + Hosenkoside F (50 µM) |

| NO Production (% of Control) | 100% | 450% | 280% | 150% |

| TNF-α Release (pg/mL) | < 50 | 2500 | 1400 | 600 |

| IL-6 Release (pg/mL) | < 30 | 1800 | 950 | 400 |

| p-p38 Expression (Fold Change) | 1.0 | 5.2 | 2.8 | 1.4 |

| Nuclear NF-κB p65 (Fold Change) | 1.0 | 4.5 | 2.1 | 1.2 |

Table 2: Illustrative Neuroprotective Activity in a Neuronal Cell Model

| Parameter | Control | Neurotoxin (e.g., MPP+) | Neurotoxin + Hosenkoside F (25 µM) |

| Cell Viability (%) | 100% | 48% | 75% |

| Intracellular ROS (% of Control) | 100% | 320% | 160% |

| Caspase-3 Activity (Fold Change) | 1.0 | 4.8 | 2.2 |

Methodologies for Key Experiments (Generalized Protocols)

The following are generalized protocols for experiments typically used to elucidate the mechanisms of action for compounds like Hosenkoside F.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophages) for inflammation studies; SH-SY5Y (human neuroblastoma) for neuroprotection studies.

-

Culture Conditions: Cells are maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Treatment Workflow: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis). After reaching 70-80% confluency, they are pre-treated with various concentrations of Hosenkoside F for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., 1 µg/mL LPS) or a neurotoxin for a specified duration (e.g., 24 hours).

Figure 3: Generalized workflow for in vitro anti-inflammatory experiments.

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking & Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour, followed by overnight incubation at 4°C with primary antibodies (e.g., anti-p-p38, anti-p-IκBα, anti-β-actin).

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies for 1 hour, and bands are visualized using an ECL detection system.

Cytokine Measurement (ELISA)

-

Sample Collection: Cell culture supernatants are collected after the treatment period.

-

Assay: The concentrations of cytokines like TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer’s instructions.

Conclusion

While direct experimental evidence for Hosenkoside F is currently lacking, a strong theoretical framework for its mechanism of action can be constructed based on its chemical class and biological source. Hosenkoside F is likely a potent anti-inflammatory and neuroprotective agent. Its primary mechanism is hypothesized to be the dual inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways, leading to a downstream reduction in inflammatory mediators. Furthermore, its potential antioxidant and anti-apoptotic properties could contribute significantly to neuroprotection. This whitepaper provides a foundational guide for future research and development efforts aimed at validating these putative mechanisms and exploring the therapeutic potential of Hosenkoside F.

References

- 1. wjbphs.com [wjbphs.com]

- 2. Antioxidant and antimicrobial properties of various solvent extracts from Impatiens balsamina L. stems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. saspublishers.com [saspublishers.com]

- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginsenoside compound K inhibits nuclear factor-kappa B by targeting Annexin A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of MAPKs/NF-κB Activation Induces Intestinal Anti-Inflammatory Action of Ginsenoside Rf in HT-29 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Specific Mitogen-Activated Protein Kinase Signaling Cascades in the Regulation of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective Mechanisms of Ginsenoside Rb1 in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effect and Possible Mechanisms of Ginsenoside-Rd for Cerebral Ischemia/Reperfusion Damage in Experimental Animal: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effects and Related Mechanisms of Echinacoside in MPTP-Induced PD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive literature review on Hosenkoside F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside F is a naturally occurring baccharane glycoside isolated from the seeds of the plant Impatiens balsamina, commonly known as garden balsam.[1][2] First identified and structurally elucidated in 1994, Hosenkoside F is part of a larger family of related triterpenoid saponins found in this plant species.[2] While research on Impatiens balsamina has revealed a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects, specific in-depth studies on the biological functions and mechanisms of action of Hosenkoside F are limited in publicly available scientific literature.[3][4] This technical guide provides a comprehensive overview of the existing knowledge on Hosenkoside F, including its chemical properties, and contextualizes its potential therapeutic applications based on the activities of its source plant and related compounds.

Chemical Properties and Structure

Hosenkoside F is a complex molecule with the chemical formula C₄₇H₈₀O₁₉ and a molecular weight of 949.138 g/mol .[5] Its structure was determined through advanced spectroscopic methods, primarily two-dimensional nuclear magnetic resonance (2D NMR) techniques such as COSY, HMQC, HMBC, and ROESY.[2]

Table 1: Physicochemical Properties of Hosenkoside F

| Property | Value | Reference |

| Molecular Formula | C₄₇H₈₀O₁₉ | [5] |

| Molecular Weight | 949.138 | [5] |

| Type of Compound | Baccharane Glycoside (Triterpenoid) | [2] |

| Botanical Source | Seeds of Impatiens balsamina L. | [1][2] |

| Appearance | Powder | ChemFaces |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |

Potential Pharmacological Activities (Inferred)

Direct experimental evidence for the pharmacological activities of Hosenkoside F is not extensively documented. However, based on the known bioactivities of the source plant, Impatiens balsamina, and related baccharane glycosides, several potential therapeutic areas can be inferred.

Anti-Inflammatory Activity

Extracts from Impatiens balsamina have been traditionally used to treat inflammatory conditions.[3][4] While specific studies on Hosenkoside F are lacking, other compounds isolated from the plant have demonstrated anti-inflammatory properties. For instance, certain phenolic compounds from the stems of I. balsamina have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells, a key process in neuroinflammation.[6]

Anticancer Activity

Several studies have highlighted the anticancer potential of extracts from Impatiens balsamina. A 2017 study that isolated Hosenkoside F along with other glycosides from the seeds of I. balsamina also evaluated the in vitro growth inhibitory activity of two newly discovered baccharane glycosides against human melanoma A375 cells.[1] Although the study did not report the specific activity of Hosenkoside F, its presence in a plant with known antitumor properties suggests it may warrant investigation for similar effects.[1][3]

Neuroprotective Effects

Research on the stems of Impatiens balsamina has led to the isolation of compounds that upregulate the secretion of Nerve Growth Factor (NGF) from C6 glioma cells.[6] NGF is crucial for the survival and maintenance of neurons. While Hosenkoside F is isolated from the seeds, the presence of neuroprotective compounds in other parts of the plant suggests a potential avenue for future research into the neurological effects of its various constituents.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of Hosenkoside F are not available due to the limited research on its specific activities. However, general methodologies for the investigation of related compounds from Impatiens balsamina can be adapted.

General Workflow for In Vitro Cytotoxicity Assay

The following workflow illustrates a general procedure for assessing the cytotoxic effects of a compound like Hosenkoside F on a cancer cell line, such as A375 human melanoma cells.

Caption: General workflow for an MTT-based in vitro cytotoxicity assay.

Signaling Pathways of Related Compounds

While the specific signaling pathways modulated by Hosenkoside F have not been elucidated, research on other natural compounds with similar inferred activities, such as anti-inflammatory and anticancer effects, often involves key cellular signaling cascades. The diagram below illustrates a hypothetical signaling pathway that could be investigated for Hosenkoside F based on the activities of other triterpenoid saponins.

Caption: Hypothetical NF-κB signaling pathway potentially modulated by Hosenkoside F.

Conclusion and Future Directions

Hosenkoside F is a structurally characterized baccharane glycoside from the seeds of Impatiens balsamina. While its specific pharmacological profile remains largely unexplored, the known medicinal properties of its source plant and related compounds suggest that Hosenkoside F may possess anti-inflammatory, anticancer, and neuroprotective activities. The lack of dedicated studies on Hosenkoside F presents a significant research gap and an opportunity for future investigations.

Future research should focus on:

-

In vitro screening: Evaluating the cytotoxic, anti-inflammatory, and neuroprotective effects of purified Hosenkoside F using established cell-based assays.

-

Mechanism of action studies: Identifying the specific molecular targets and signaling pathways modulated by Hosenkoside F.

-

In vivo studies: Assessing the efficacy and safety of Hosenkoside F in animal models of relevant diseases.

A thorough investigation into the biological activities of Hosenkoside F could unlock its potential as a novel therapeutic agent, building upon the rich ethnobotanical history of Impatiens balsamina.

References

- 1. researchgate.net [researchgate.net]

- 2. Hosenkosides F, G, H, I, J, and K, Novel Baccharane Glycosides from the Seeds of Impatiens balsamina [jstage.jst.go.jp]

- 3. jocpr.com [jocpr.com]

- 4. wjbphs.com [wjbphs.com]

- 5. CAS 160896-45-7 | Hosenkoside F [phytopurify.com]

- 6. synapse.koreamed.org [synapse.koreamed.org]

Hosenkoside F: A Technical Guide to Its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside F is a naturally occurring baccharane glycoside, a class of triterpenoid saponins, that has been identified in the plant species Impatiens balsamina L., commonly known as balsam apple.[1] First reported in the early 1990s, this compound, along with several other related hosenkosides, has been the subject of phytochemical investigations. This technical guide provides a comprehensive overview of the discovery and isolation methods for Hosenkoside F, presenting detailed experimental protocols and quantitative data for researchers in natural product chemistry and drug development.

Physicochemical Properties

A clear understanding of the physicochemical properties of Hosenkoside F is fundamental for its isolation and characterization.

| Property | Value | Source |

| Molecular Formula | C47H80O19 | [2] |

| Molecular Weight | 949.138 g/mol | [2] |

| CAS Number | 160896-45-7 | [2] |

| Type of Compound | Triterpenoid (Baccharane Glycoside) | [2] |

| Physical Description | Powder | [2] |

| Purity | 95%~99% (Commercially available) | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

Discovery and Source

Hosenkoside F was first isolated from the seeds of Impatiens balsamina L. (Balsaminaceae).[1] A key study published in 1994 detailed the isolation and structural elucidation of six novel baccharane glycosides, including Hosenkoside F, from this plant source.[1] The structure was determined using two-dimensional (2D) NMR techniques such as 1H-1H correlation spectroscopy (COSY), heteronuclear multiple quantum coherence (HMQC), heteronuclear multiple-bond correlation (HMBC), rotating frame Overhauser enhancement spectroscopy (ROESY), and total correlation spectroscopy (TOCSY), along with chemical derivatization.[1]

Experimental Protocols: Isolation and Purification

The isolation of Hosenkoside F from its natural source involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methods for the isolation of total hosenkosides and individual baccharane glycosides from Impatiens balsamina.

Extraction of Total Hosenkosides

An optimized method for the extraction of total hosenkosides from the seeds of Impatiens balsamina L. has been reported, achieving a high extraction rate.

Experimental Protocol:

-

Material Preparation: Air-dried and powdered seeds of Impatiens balsamina L. are used as the starting material.

-

Solvent Extraction: The powdered seeds are subjected to hot reflux extraction with 70% ethanol.

-

Extraction Parameters: The optimal conditions involve a liquid-to-material ratio of 6:1 (v/m) and a four-step reflux process with durations of 60, 45, 30, and 30 minutes, respectively.

-

Filtration and Concentration: The extracts are filtered and the solvent is evaporated under reduced pressure to yield the crude extract of total hosenkosides.

This optimized process has been shown to yield an extraction rate of 98.19% for total hosenkosides.

Isolation and Purification of Hosenkoside F

Following the initial extraction of the total glycoside mixture, a series of chromatographic techniques are employed to isolate and purify Hosenkoside F. While the full text of the primary isolation paper was not accessible, the general procedure for separating triterpenoid glycosides from a crude extract is outlined below. This workflow is a standard approach in natural product chemistry for the purification of compounds like Hosenkoside F.

Experimental Protocol:

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Triterpenoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: The enriched fraction (e.g., ethyl acetate or n-butanol fraction) is subjected to column chromatography on silica gel.

-

Elution Gradient: A gradient elution system is used, typically starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity by increasing the proportion of the more polar solvent (e.g., methanol).

-

Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Hosenkoside F.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing Hosenkoside F are further purified by preparative HPLC on a reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of methanol and water is commonly used as the mobile phase.

-

Detection: The eluent is monitored using a suitable detector, such as a UV detector or an Evaporative Light Scattering Detector (ELSD).

-

Isolation and Characterization: The peak corresponding to Hosenkoside F is collected, and the solvent is removed to yield the pure compound. The structure and purity are confirmed by spectroscopic methods (NMR, MS) and comparison with reference data.

Visualization of Experimental Workflow

The following diagrams illustrate the key stages in the discovery and isolation of Hosenkoside F.

References

Hosenkoside F solubility profile in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hosenkoside F, a triterpenoid saponin isolated from the seeds of Impatiens balsamina, presents a subject of interest for various pharmacological investigations. A critical parameter for the advancement of any compound in drug discovery and development is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the currently available solubility data for Hosenkoside F, detailed experimental protocols for solubility determination, and a discussion on its biological activity context.

Hosenkoside F: Compound Profile

| Parameter | Information |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,13R,14R,17S)-3-[[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-17-(2-hydroxyacetyl)-2,5,9,13-tetramethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-heptadecahydrocyclopenta[a]phenanthren-14-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

| Molecular Formula | C47H80O19 |

| Molecular Weight | 949.13 g/mol |

| CAS Number | 160896-45-7 |

| Appearance | White to off-white solid |

| Source | Seeds of Impatiens balsamina L.[1] |

Solubility Profile of Hosenkoside F

The solubility of Hosenkoside F has been qualitatively and quantitatively assessed in various solvents. The data is summarized in the table below. It is important to note that for sparingly soluble compounds, techniques such as heating and ultrasonication can be employed to facilitate dissolution. For instance, to aid the dissolution of Hosenkoside F, heating the solution to 37°C and using an ultrasonic bath is recommended[2]. When preparing stock solutions, it is crucial to use freshly opened, anhydrous solvents, as the hygroscopic nature of some solvents like DMSO can significantly impact solubility[3].

| Solvent | Solubility | Molar Concentration (mM) | Remarks |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[2][3] | 105.36 | Ultrasonic treatment may be necessary to achieve complete dissolution[2]. |

| Pyridine | Soluble[1] | - | Quantitative data not available. |

| Methanol | Soluble[1] | - | Quantitative data not available. |

| Ethanol | Soluble[1] | - | Quantitative data not available. |

| Aqueous Solutions | Data not available | - | The aqueous solubility of Hosenkoside F is not well-documented in publicly available literature. |

Experimental Protocols for Solubility Determination

A standardized and reproducible method for determining the solubility of a compound is crucial for accurate characterization. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of Hosenkoside F in a given solvent.

1. Preparation of Saturated Solution:

-

Add an excess amount of Hosenkoside F to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

2. Separation of Undissolved Solute:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vial at a moderate speed.

-

Carefully aspirate the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

3. Quantification of Solute Concentration:

-

The concentration of Hosenkoside F in the filtered saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD).

-

Prepare a series of standard solutions of Hosenkoside F of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Analyze the filtered saturated solution under the same analytical conditions and determine the concentration of Hosenkoside F by interpolating its analytical signal on the calibration curve.

4. Data Reporting:

-

The solubility is typically reported in units of mg/mL or as molarity (mol/L) at the specified temperature of the experiment.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific information in the scientific literature regarding the detailed biological activities and associated signaling pathways of Hosenkoside F. While extracts from Impatiens balsamina have been reported to possess various pharmacological properties, including anti-inflammatory and anti-tumor effects, these activities have not been definitively attributed to Hosenkoside F. Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound.

The diagram below illustrates a generalized inflammatory signaling pathway that is often investigated when assessing the anti-inflammatory potential of natural products. Compounds can interfere with this pathway at various points, such as by inhibiting the activation of transcription factors like NF-κB or by modulating the activity of upstream kinases in the MAPK cascade. Future studies on Hosenkoside F could explore its effects on such pathways to understand its potential therapeutic benefits.

Conclusion

This technical guide provides the current understanding of the solubility of Hosenkoside F, highlighting its good solubility in DMSO and qualitative solubility in other organic solvents. The lack of aqueous solubility data and specific biological activity information underscores the need for further investigation to fully characterize this natural product for potential therapeutic applications. The provided experimental protocol for solubility determination offers a standardized approach for researchers to generate reliable and comparable data. Future research efforts should focus on determining the aqueous solubility of Hosenkoside F under various pH conditions and exploring its biological effects at a molecular level to identify its mechanism of action and potential signaling pathway involvement.

References

Molecular weight and chemical formula of Hosenkoside F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside F, a naturally occurring triterpenoid saponin isolated from the seeds of Impatiens balsamina, presents a subject of interest for phytochemical and pharmacological research. This document provides a detailed overview of its chemical properties, including its molecular weight and chemical formula. It outlines a comprehensive, generalized experimental protocol for the isolation and structural elucidation of baccharane glycosides from Impatiens balsamina, which is applicable to Hosenkoside F. Furthermore, this guide presents a generic workflow for the phytochemical analysis of natural products and a representative signaling pathway often modulated by bioactive compounds, offered as a conceptual framework in the absence of specific data for Hosenkoside F.

Physicochemical Properties of Hosenkoside F

Hosenkoside F is a baccharane glycoside, a class of triterpenoid saponins. Its fundamental chemical and physical properties are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | References |

| Chemical Formula | C₄₇H₈₀O₁₉ | [1][2][3][4] |

| Molecular Weight | 949.13 g/mol | [2][3][5] |

| Alternate Molecular Weight | 949.138 g/mol , 949.2 g/mol | [1][6] |

| Type of Compound | Triterpenoid Saponin (Baccharane glycoside) | [1][2][3][6] |

| Source | Seeds of Impatiens balsamina | [2] |

| Appearance | Powder | [6] |

Experimental Protocols

Isolation and Purification of Baccharane Glycosides from Impatiens balsamina Seeds

The following is a generalized protocol for the extraction and isolation of triterpenoid glycosides from the seeds of Impatiens balsamina. This methodology can be adapted for the specific isolation of Hosenkoside F.

2.1.1. Extraction

-

Milling and Defatting: Air-dried and powdered seeds of Impatiens balsamina are subjected to extraction with a non-polar solvent, such as n-hexane, to remove lipids.

-

Methanol Extraction: The defatted material is then extracted with methanol (MeOH) or an aqueous methanol solution (e.g., 80% MeOH) under reflux.

-

Concentration: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

2.1.2. Fractionation

-

Solvent-Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Fraction Selection: The fractions are then analyzed (e.g., by thin-layer chromatography) to identify those containing the compounds of interest. Baccharane glycosides are typically found in the more polar fractions like ethyl acetate and n-butanol.

2.1.3. Chromatographic Purification

-

Silica Gel Column Chromatography: The selected fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a solvent system, typically a mixture of chloroform, methanol, and water (e.g., CHCl₃-MeOH-H₂O in a 7:3:1 ratio), to separate the components based on their polarity.

-

Reversed-Phase Column Chromatography: Further purification of the resulting sub-fractions is achieved using reversed-phase (RP-18) column chromatography with a methanol-water or acetonitrile-water gradient as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure Hosenkoside F is performed using preparative or semi-preparative HPLC, often on a C18 column.

Structure Elucidation by 2D NMR Spectroscopy

The structure of Hosenkoside F and other baccharane glycosides is primarily determined using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques.

2.2.1. Sample Preparation

A purified sample of Hosenkoside F is dissolved in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated pyridine (C₅D₅N), for NMR analysis.

2.2.2. NMR Experiments and Typical Parameters

The following 2D NMR experiments are crucial for structure elucidation:

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish the connectivity of protons in the sugar moieties and the aglycone backbone.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons directly to their attached carbons, aiding in the assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule, such as the sugar units to the aglycone and to each other.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

| Experiment | Typical Parameters |

| ¹H-¹H COSY | Spectral width: appropriate for the proton spectrum; Number of increments: 256-512; Scans per increment: 8-16 |

| HSQC/HMQC | ¹H spectral width: appropriate for the proton spectrum; ¹³C spectral width: appropriate for the carbon spectrum; Number of increments: 128-256; Scans per increment: 16-64 |

| HMBC | ¹H spectral width: appropriate for the proton spectrum; ¹³C spectral width: appropriate for the carbon spectrum; Number of increments: 256-512; Scans per increment: 32-128; Long-range coupling delay optimized for 4-10 Hz |

| ROESY/NOESY | Spectral width: appropriate for the proton spectrum; Number of increments: 256-512; Scans per increment: 16-64; Mixing time: 200-500 ms |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like Hosenkoside F.

Caption: Workflow for Phytochemical Analysis.

Representative Signaling Pathway

While specific signaling pathways modulated by Hosenkoside F have not been detailed in the reviewed literature, many bioactive natural products with potential anti-inflammatory or anti-cancer properties are known to interact with key cellular signaling cascades. The diagram below illustrates a generalized representation of the NF-κB signaling pathway, a common target for such compounds. This is a conceptual diagram and does not represent experimentally verified activity of Hosenkoside F.

Caption: Generalized NF-κB Signaling Pathway.

Conclusion

Hosenkoside F represents a promising area for further investigation in the fields of natural product chemistry and drug discovery. The data and protocols presented in this guide offer a comprehensive starting point for researchers. While its physicochemical properties are well-defined, further studies are required to elucidate its specific biological activities and the molecular mechanisms through which it may exert therapeutic effects. The provided workflows and diagrams serve as a guide for such future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]

- 3. chemistry.uoc.gr [chemistry.uoc.gr]

- 4. Baccharane glycosides from seeds of Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three New Oleanane-Type Triterpenoidal Glycosides from Impatiens balsamina and Their Biological Activity [mdpi.com]

Hosenkoside F: A Technical Whitepaper on its Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside F, a baccharane glycoside isolated from the seeds of Impatiens balsamina, presents a molecule of interest for further pharmacological investigation.[1][2] While current publicly available data on its specific biological activities and mechanisms of action are limited, its chemical classification as a triterpenoid glycoside suggests potential therapeutic properties, particularly in the realm of inflammation. This document provides a comprehensive overview of the existing knowledge on Hosenkoside F, including its physicochemical properties. In the absence of detailed experimental data for Hosenkoside F, this guide also explores the known pharmacological activities of its source plant and related compounds to extrapolate its potential and guide future research.

Introduction

Hosenkoside F is a natural product identified as a baccharane glycoside.[1][2] It is sourced from the aerial parts and seeds of the plant Impatiens balsamina L.[3] As a member of the triterpenoid class of compounds, Hosenkoside F belongs to a large family of natural products known for their diverse and significant pharmacological activities, which include anti-inflammatory, antioxidant, and neuroprotective effects. The current body of scientific literature on Hosenkoside F itself is sparse, with most available information originating from chemical suppliers. This whitepaper aims to consolidate the known information and provide a framework for future research into its therapeutic potential.

Physicochemical Properties of Hosenkoside F

A summary of the key chemical and physical properties of Hosenkoside F is presented in Table 1. This information is crucial for its handling, formulation, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 160896-45-7 | [3] |

| Molecular Formula | C47H80O19 | [3] |

| Molecular Weight | 949.13 g/mol | [3][4] |

| Purity | ≥98% | [3] |

| Physical Description | Powder | [3] |

| Solubility | DMSO, Pyridine, Methanol, Ethanol | [3] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2][5] |

| Source | The aerial parts of Impatiens balsamina L. | [3] |

Known and Potential Pharmacological Properties

While specific quantitative data on the pharmacological effects of Hosenkoside F are not yet available in published literature, its classification as a triterpenoid glycoside and its source suggest several areas of therapeutic potential.

Anti-Inflammatory Potential

Many triterpenoid glycosides isolated from various plants have demonstrated potent anti-inflammatory properties. For instance, ginsenosides, which are structurally related compounds, have been shown to exert anti-inflammatory effects through the modulation of signaling pathways such as the NF-κB and MAPK pathways.[6][7] It is plausible that Hosenkoside F may share similar mechanisms of action. Suppliers of Hosenkoside F categorize it under "Inflammation/Immunology," indicating its potential in this area.[2]

Neuroprotective Potential

Ginseng and its active components, ginsenosides, have been extensively studied for their neuroprotective effects in various models of neurological diseases.[8][9][10] These effects are often attributed to their antioxidant and anti-inflammatory properties within the central nervous system. Given the structural similarities, Hosenkoside F could be a candidate for investigation into its potential neuroprotective activities.

Metabolic Effects

Certain ginsenosides have been shown to influence glucose and lipid metabolism, suggesting potential applications in metabolic disorders.[11][12] The complex glycosidic structure of Hosenkoside F might interact with cellular targets involved in metabolic regulation.

Postulated Signaling Pathways

Based on the known mechanisms of related triterpenoid glycosides, a potential anti-inflammatory signaling pathway for Hosenkoside F is proposed below. It is important to note that this is a hypothetical model and requires experimental validation for Hosenkoside F.

Caption: Postulated anti-inflammatory mechanism of Hosenkoside F via inhibition of the NF-κB pathway.

Proposed Experimental Protocols for Future Research

To elucidate the pharmacological properties of Hosenkoside F, a series of in vitro and in vivo experiments are necessary. The following are suggested protocols based on standard methodologies for evaluating similar natural products.

In Vitro Anti-Inflammatory Assay

Objective: To determine the effect of Hosenkoside F on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages.

Methodology:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.

-

Pre-treat cells with various concentrations of Hosenkoside F (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. A vehicle control (DMSO) should be included.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant to measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.

-

Assess cell viability using an MTT assay to rule out cytotoxicity.

In Vivo Anti-Inflammatory Model

Objective: To evaluate the anti-inflammatory efficacy of Hosenkoside F in a carrageenan-induced paw edema model in mice.

Animal Model: Male C57BL/6 mice (6-8 weeks old).

Methodology:

-

Acclimatize mice for one week with free access to food and water.

-

Divide mice into groups: vehicle control, Hosenkoside F (e.g., 10, 25, 50 mg/kg), and a positive control (e.g., indomethacin 10 mg/kg).

-

Administer Hosenkoside F or controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

-

Induce inflammation by injecting 1% λ-carrageenan solution (50 µL) into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Conclusion and Future Directions

Hosenkoside F is a structurally interesting baccharane glycoside with potential for pharmacological development, particularly in the area of anti-inflammatory therapies. The current lack of detailed biological data presents a significant opportunity for novel research. Future studies should focus on:

-

Comprehensive Biological Screening: Evaluating Hosenkoside F against a wide range of biological targets to identify its primary pharmacological activities.

-

Mechanism of Action Studies: Utilizing molecular biology techniques to identify the specific signaling pathways modulated by Hosenkoside F.

-

In Vivo Efficacy Studies: Testing the therapeutic potential of Hosenkoside F in relevant animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) and safety profile of Hosenkoside F to determine its suitability as a drug candidate.

The information provided in this whitepaper serves as a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of Hosenkoside F. Through rigorous scientific investigation, the full pharmacological profile of this natural product can be elucidated, potentially leading to the development of new therapeutic agents.

References

- 1. Hosenkoside F (Synonyms: (+)-Hosenkoside F) [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hosenkoside F | CAS:160896-45-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. CAS 160896-45-7 | Hosenkoside F [phytopurify.com]

- 5. glpbio.com [glpbio.com]

- 6. mdpi.com [mdpi.com]

- 7. Ginsenoside compound K exerts anti-inflammatory effects through transcriptional activation and transcriptional inhibition of glucocorticoid receptor in rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Neuroprotective effect of Ginsenoside Re against neurotoxin‑induced Parkinson's disease models via induction of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Mechanisms of Ginsenoside Rb1 in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The metabolic effects of drugs used for the treatment of polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of Hosenkoside F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hosenkoside F, a baccharane glycoside isolated from the seeds of Impatiens balsamina, represents a promising yet under-investigated natural product. While direct pharmacological studies on Hosenkoside F are limited, extensive research on extracts from its source plant, Impatiens balsamina, and related glycosides suggests significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This technical guide consolidates the available preclinical evidence for the bioactivity of Impatiens balsamina extracts, which are rich in hosenkosides, and proposes potential mechanisms of action for Hosenkoside F. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compound.

Introduction

Hosenkoside F is a member of the baccharane family of triterpenoid saponins, a class of compounds known for their diverse biological activities. It is specifically isolated from the seeds of Impatiens balsamina, a plant with a long history of use in traditional medicine for treating conditions such as rheumatism, inflammation, and certain cancers.[1] The presence of Hosenkoside F in a plant with established therapeutic uses provides a strong rationale for investigating its specific pharmacological properties. This guide will synthesize the existing data on the anticancer and anti-inflammatory activities of Impatiens balsamina extracts and related compounds to build a case for the therapeutic potential of Hosenkoside F.

Anticancer Potential

Extracts from Impatiens balsamina have demonstrated notable anticancer properties in preclinical studies. These findings suggest that constituent compounds, such as Hosenkoside F, may contribute to this activity.

In Vitro Cytotoxicity and In Vivo Antitumor Activity of Impatiens balsamina Ethanol Extract

An ethanolic extract of Impatiens balsamina (EEIB) exhibited significant cytotoxic effects against HeLa (human cervical cancer) cells in vitro and antitumor activity in a Dalton's ascites lymphoma (DLA) murine model.[2][3]

Data Presentation:

| Assay | Model | Treatment | Dosage | Key Findings | Reference |

| In Vitro Cytotoxicity | HeLa Cells | EEIB | Not Specified | Strong cytotoxic activity | [2][3] |

| In Vivo Antitumor | DLA-bearing mice | EEIB | 200 mg/kg | 72% increase in lifespan | [2] |

| In Vivo Antitumor | DLA-bearing mice | EEIB | 400 mg/kg | 76% increase in lifespan | [2] |

| In Vivo Antitumor | DLA-bearing mice | 5-Fluorouracil (Standard) | 20 mg/kg | 90% increase in lifespan | [2] |

Potential Anti-Metastatic Activity

A study on newly isolated baccharane glycosides from Impatiens balsamina, which included the known Hosenkoside F, reported that one of the new compounds exhibited anti-hepatic fibrosis activity against A375 human melanoma cells.[4] While not a direct measure of anticancer activity, the inhibition of fibrosis can be relevant to preventing tumor metastasis. This suggests that baccharane glycosides from this plant may have roles in modulating the tumor microenvironment.

Anti-inflammatory Potential

The traditional use of Impatiens balsamina for inflammatory conditions is supported by modern pharmacological studies on its extracts.

In Vivo Anti-inflammatory Activity of Impatiens balsamina Extracts

Aqueous and ethanolic extracts of Impatiens balsamina have been shown to possess anti-inflammatory effects in a carrageenan-induced paw edema model in rats.[5][6]

Data Presentation:

| Extract | Model | Dosage | Key Findings | Reference |

| Ethanolic Leaf Extract | Carrageenan-induced paw edema | 500 mg/kg (low dose) | 57.43% inhibition of paw edema at 5 hours | [6] |

| Ethanolic Leaf Extract | Carrageenan-induced paw edema | 1000 mg/kg (high dose) | 60.56% inhibition of paw edema at 5 hours | [6] |

| Ethanolic Root & Stem Extracts | Carrageenan-induced paw edema | 50 mg/kg | Significant anti-inflammatory activity | [5] |

Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of Impatiens balsamina are thought to be mediated by its rich phytochemical content, including flavonoids and glycosides.[5] Some studies have pointed towards the inhibition of key inflammatory enzymes. For instance, two 1,4-naphthoquinone sodium salts isolated from the corolla of I. balsamina demonstrated selective cyclooxygenase-2 (COX-2) inhibitory activity.[6] Flavonoids from the plant are also suggested to inhibit prostaglandin synthetase.[5]

Experimental Protocols

The following are detailed methodologies from key studies investigating the therapeutic potential of Impatiens balsamina extracts, which can be adapted for the study of Hosenkoside F.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Line: HeLa (human cervical cancer) cells.

-

Method:

-

Cells are seeded in 96-well plates and incubated to allow for attachment.

-

The cells are then treated with varying concentrations of the test substance (e.g., Impatiens balsamina ethanol extract) and incubated for a specified period.

-

After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated to allow for the formation of formazan crystals by viable cells.

-

The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated cells).[2][3]

-

In Vivo Antitumor Activity (Dalton's Ascites Lymphoma Model)

-

Animal Model: Swiss albino mice.

-

Method:

-

Dalton's ascites lymphoma (DLA) cells are propagated in mice.

-

Healthy mice are inoculated with a specific number of DLA cells intraperitoneally.

-

After 24 hours, the mice are divided into treatment and control groups.

-

The treatment groups receive daily oral administration of the test substance (e.g., Impatiens balsamina ethanol extract at 200 and 400 mg/kg) for a specified duration. A standard drug group (e.g., 5-Fluorouracil) and a control group (vehicle) are also included.

-

The antitumor effect is assessed by monitoring the increase in lifespan, changes in body weight, and hematological parameters (RBC, WBC, hemoglobin).[2]

-

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

-

Animal Model: Wistar albino rats.

-

Method:

-

Animals are fasted overnight before the experiment.

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The animals are divided into groups and orally administered with the test substance (e.g., Impatiens balsamina extracts) or a standard anti-inflammatory drug (e.g., indomethacin). The control group receives the vehicle.

-

After a specific time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.[5][6]

-

Proposed Signaling Pathways for Hosenkoside F

Based on the observed biological activities of Impatiens balsamina extracts and related compounds, the following signaling pathways are proposed as potential targets for Hosenkoside F. These are hypothetical and require experimental validation.

Pro-Apoptotic Signaling in Cancer Cells